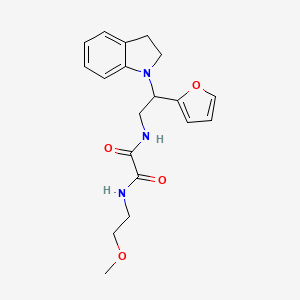

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that targets the kinase activity of fibroblast growth factor receptor (FGFR) and has shown potential in cancer treatment.

Applications De Recherche Scientifique

Synthesis and Characterization

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, due to its complex structure, has attracted attention in synthetic chemistry. Research has focused on exploring its synthesis and chemical properties. For instance, the visible-light-induced aerobic dearomative reaction of indoles has been utilized to synthesize oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one, highlighting a method to access diverse indolone scaffolds (Zhang et al., 2016). This process underscores the molecule's relevance in facilitating the construction of complex indole derivatives through cascade reactions.

Catalytic Activity Enhancement

The compound also plays a role in enhancing catalytic activities in chemical reactions. N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related derivative, has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights its utility in coupling a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, emphasizing its value in synthesizing pharmaceutically important building blocks (Bhunia et al., 2017).

Anticancer and EGFR Inhibition

In the field of medicinal chemistry, derivatives of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide have been explored for their anticancer activities, particularly as inhibitors of the epidermal growth factor receptor (EGFR). Research has demonstrated that N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives exhibit potent anticancer activities against several cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical cancer), and SW480 (colorectal cancer), suggesting these compounds may act as EGFR inhibitors. This positions the compound as a potential scaffold for developing new anticancer agents targeting EGFR (Lan et al., 2017).

Molecular Docking Studies

Molecular docking studies have further elucidated the interaction of these compounds with biological targets. For example, the crystal structure and molecular docking studies of related furan-indoline derivatives have shown good activity against proteins of mycobacterium tuberculosis and bacterial proteins, indicating their potential in antimicrobial and antitubercular therapy (Nishtala & Basavoju, 2018).

Propriétés

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-25-12-9-20-18(23)19(24)21-13-16(17-7-4-11-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,11,16H,8-10,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFTBICKSLWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide](/img/structure/B2682134.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)